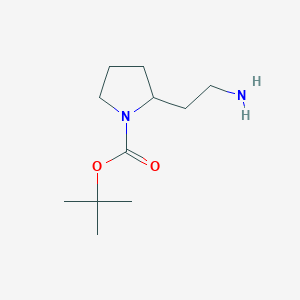

2-(Aminoethyl)-1-N-Boc-pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYKQOGWPICUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627343 | |

| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370069-29-7 | |

| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 370069-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of 2-(Aminoethyl)-1-N-Boc-pyrrolidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, chiral scaffolds that offer three-dimensional complexity and versatile functionalization handles are of exceptional value. 2-(Aminoethyl)-1-N-Boc-pyrrolidine, particularly its (R)-enantiomer, has emerged as a crucial chiral intermediate in medicinal chemistry. Its inherent structural features—a protected pyrrolidine ring and a reactive primary amine—provide a robust platform for the synthesis of a diverse array of bioactive molecules. The pyrrolidine motif is a well-established "privileged scaffold," frequently found in FDA-approved drugs, and its incorporation can significantly enhance a compound's pharmacological properties.[1][2] This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the generation of potent and selective therapeutic agents.

Core Applications in Drug Discovery

This compound serves as a versatile building block for the synthesis of various classes of therapeutic agents, including:

-

Adenosine A2A Receptor Antagonists: These compounds are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease. The pyrrolidine moiety has been shown to be a potent substitute for other cyclic amines in novel diamino derivatives of[1][2][3]triazolo[1,5-a][1][4][5]triazine, leading to compounds with low nanomolar affinity and high selectivity for the A2A receptor.

-

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is a common feature in molecules targeting the CNS. Derivatives of this compound are explored for their potential to modulate neurotransmitter systems, offering therapeutic avenues for a range of neurological and psychiatric conditions.

-

Antiviral Compounds: The pyrrolidine ring is a key structural component in a number of antiviral drugs. The functional handles on this compound allow for its incorporation into novel antiviral agents, contributing to the development of new treatments for viral infections.

-

Protease Inhibitors: This class of drugs is crucial in the treatment of diseases such as HIV/AIDS and hepatitis C. The stereochemistry and conformational flexibility of the pyrrolidine ring can be exploited to design potent and selective protease inhibitors.

Quantitative Data on Biological Activity

The following table summarizes the biological activity of a series of adenosine A2A receptor antagonists synthesized using a closely related analog, (R)-2-(aminomethyl)pyrrolidine. This data highlights the impact of the pyrrolidine scaffold on binding affinity.

| Compound ID | Heterocyclic Core | R Group | A2a Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2a) |

| 12 | [1][2][3]triazolo[1,5-a][1][4][5]triazine | Cl | 18 | >10000 | >556 |

| 13 | [1][2][3]triazolo[1,5-c]pyrimidine | Cl | 310 | >10000 | >32 |

| 14 | [1][2][3]triazolo[1,5-a]pyrimidine | Cl | 640 | >10000 | >16 |

| 15 | [1][2][3]triazolo[1,5-a][1][4][5]triazine | Furyl | 6 | 1300 | 217 |

| 16 | [1][2][3]triazolo[1,5-c]pyrimidine | Furyl | 42 | >10000 | >238 |

| 17 | [1][2][3]triazolo[1,5-a]pyrimidine | Furyl | 140 | >10000 | >71 |

Experimental Protocols

General Procedure for the Synthesis of 7-Amino-5-((R)-pyrrolidin-2-ylmethylamino)-2-(furan-2-yl)-[1][2][3]triazolo[1,5-a][1][4][5]triazine Analogues

This protocol is a representative example of how this compound is utilized in the synthesis of adenosine A2A receptor antagonists.

Step 1: Synthesis of the Dichloro-[1][2][3]triazolo[1,5-a][1][4][5]triazine Intermediate

A solution of 3,5-dichloro-1H-[1][2][3]triazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) is treated with a base, for example, sodium hydride (1.1 eq), at 0 °C. To this mixture, 2,4,6-trichloro-1,3,5-triazine (1.0 eq) is added portion-wise, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the dichloro intermediate.

Step 2: Nucleophilic Substitution with (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine

The dichloro intermediate (1.0 eq) and (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine (1.1 eq) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq), is added, and the mixture is heated to a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Step 3: Suzuki Coupling to Introduce the Furan Moiety

The product from Step 2 (1.0 eq), furan-2-boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq) are suspended in a mixture of solvents, typically dioxane and water. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours. After cooling, the mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The residue is purified by column chromatography to afford the Boc-protected final compound.

Step 4: Boc Deprotection

The Boc-protected compound (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to yield the final free amine product, which can be further purified if necessary.

Visualizations

Synthetic Workflow for Adenosine A2A Antagonists

Caption: Synthetic pathway for adenosine A2A antagonists.

General Adenosine A2A Receptor Signaling Pathway

Caption: Adenosine A2A receptor signaling cascade.

Conclusion

This compound stands out as a chiral building block of significant importance in medicinal chemistry. Its application in the synthesis of potent and selective adenosine A2A receptor antagonists exemplifies its value in constructing complex molecules with therapeutic potential. The strategic use of this and similar chiral scaffolds will undoubtedly continue to fuel the discovery and development of next-generation therapeutics for a wide range of diseases. Further exploration into its utility for developing novel CNS and antiviral agents is a promising area for future research.

References

- 1. Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

Technical Guide: Physicochemical Properties and Applications of tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a bifunctional organic molecule widely utilized as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a protected pyrrolidine ring and a primary amino group, makes it a valuable component in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| CAS Number | 239483-09-1 ((S)-enantiomer) | [1] |

| Appearance | Colorless to light yellow oil (predicted) | --- |

| Boiling Point | ~297.5 °C (Predicted) | [2] |

| Density | ~1.029 g/cm³ (Predicted) | [2] |

| pKa | ~10.42 (Predicted for the primary amine) | [2] |

| Melting Point | Data not available | [3] |

| Solubility | Data not available | [3] |

| logP | Data not available | --- |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of chemical compounds. The following are standard methodologies that can be applied to characterize tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid derivatives of the title compound.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4][5]

-

The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of high purity.

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Methodology:

-

To a small test tube, add approximately 10-20 mg of the compound.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, 5% HCl, 5% NaOH) in portions, shaking vigorously after each addition.[6]

-

Observe whether the compound dissolves completely. Solubility can be classified as soluble, partially soluble, or insoluble.

-

For amine-containing compounds, solubility in aqueous acid (e.g., 5% HCl) is a key indicator of the basicity of the nitrogen atom.[7]

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of the primary amino group.

Methodology:

-

A precise amount of the compound is dissolved in a known volume of deionized water.

-

The solution is placed in a thermostated beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.[8]

-

The pH of the solution is recorded after each addition of the titrant.[8]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.[8][9]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

A solution of the compound is prepared in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4), which have been pre-saturated with each other.[10][11][12]

-

The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases.[11]

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.[11]

Application in PROTAC Synthesis

tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a key building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14] The pyrrolidine moiety and the ethylamine linker of the title compound are incorporated into the linker component of the PROTAC, which connects the target protein ligand to the E3 ligase ligand.

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate as a linker component.

Caption: Generalized workflow for PROTAC synthesis.

Signaling Pathway of PROTAC Action

The synthesized PROTAC induces the degradation of a target protein through the ubiquitin-proteasome system. This mechanism of action is depicted in the following signaling pathway diagram.

Caption: PROTAC mechanism of action.

Conclusion

tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a foundational building block for the synthesis of advanced therapeutic modalities, most notably PROTACs. While a complete experimental dataset of its physicochemical properties is not yet fully established, standardized protocols can be readily applied for its characterization. A thorough understanding of these properties is paramount for its effective use in the development of novel drugs targeting protein degradation. The workflows and pathways described herein provide a framework for researchers and scientists engaged in this cutting-edge area of drug discovery.

References

- 1. calpaclab.com [calpaclab.com]

- 2. healthchems.lookchem.com [healthchems.lookchem.com]

- 3. 1-(2-Aminoethyl) Pyrrolidine, C6H14N2, 7154-73-6, 1-Pyrrolidineethanamine; Pyrrolidinoethylamine [mallakchemicals.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. enamine.net [enamine.net]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Boc Protecting Group in Pyrrolidine Synthesis: A Technical Guide

Introduction

The pyrrolidine ring is a fundamental saturated nitrogen heterocycle and a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence underscores the critical importance of robust and efficient synthetic methodologies for its construction. A cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules, is the use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group has emerged as one of the most versatile and widely used protecting groups for amines due to its unique combination of stability and facile, selective removal.[3][4][5]

This technical guide provides an in-depth analysis of the multifaceted role of the Boc protecting group in contemporary pyrrolidine synthesis. We will explore its key functions, detail common synthetic strategies that leverage its advantages, provide specific experimental protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in this vital area of synthetic chemistry.

Core Functions of the Boc Group in Synthesis

The efficacy of the Boc group in pyrrolidine synthesis stems from several key physicochemical properties that chemists exploit to control reaction pathways and achieve desired outcomes.

-

Modulation of Nitrogen Reactivity: The primary role of the Boc group is to decrease the nucleophilicity and basicity of the nitrogen atom.[4] By converting the amine into a carbamate, the nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group. This electronic effect prevents unwanted side reactions, such as N-alkylation or protonation, under a variety of reaction conditions, allowing for selective transformations at other positions of the molecule.

-

Directing Group for Asymmetric Synthesis: The Boc group is instrumental in achieving high levels of stereocontrol. In asymmetric deprotonation reactions, the bulky Boc group can direct the approach of a lithium base (often complexed with a chiral ligand like (-)-sparteine) to preferentially abstract a specific α-proton, leading to the formation of a chiral organolithium intermediate.[6][7] This strategy is a powerful tool for creating enantioenriched 2-substituted pyrrolidines.

-

Facilitating α-Lithiation: The carbamate carbonyl of the Boc group acts as a powerful directing group for lithiation at the adjacent α-carbon positions (C2 and C5) of the pyrrolidine ring.[8][9] This "directed metalation" allows for the regioselective functionalization of the pyrrolidine scaffold, a transformation that is difficult to achieve on the unprotected amine. Studies have shown that reaction conditions, such as temperature, can influence the regioselectivity of this lithiation.[8][10][11]

-

Stability and Orthogonal Deprotection: The Boc group is stable to a wide range of non-acidic reagents, including many nucleophiles, bases, and conditions for catalytic hydrogenation, making it compatible with a broad spectrum of synthetic transformations.[4][5] Crucially, it can be easily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which typically do not affect other common protecting groups like benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) groups.[3][5][12] This orthogonality is a key principle in complex, multi-step synthesis.

Key Synthetic Strategies and Methodologies

The Boc group is integral to numerous strategies for constructing the pyrrolidine ring. Below are some of the most prominent methods, complete with representative data and protocols.

Intramolecular Cyclization of Acyclic Precursors

One of the most powerful methods for forming the pyrrolidine ring is the intramolecular cyclization of a suitably functionalized acyclic N-Boc protected amine.[1][13] This strategy typically involves the nucleophilic attack of the Boc-protected nitrogen (or an α-carbanion) onto an internal electrophile.

A common approach involves the cyclization of an N-Boc protected amino alcohol or its corresponding halide. For instance, the enantioselective synthesis of Anisomycin involves the cyclization of a Boc-protected alcohol using sodium hydride (NaH) in DMF to yield the pyrrolidine ring.[1][13] Subsequent deprotection in an acidic environment furnishes the final product.[1][13]

Table 1: Representative Intramolecular Cyclization Reactions for Pyrrolidine Synthesis

| Precursor Type | Cyclization Conditions | Product | Yield (%) | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) | Reference |

| N-Boc-(3-halopropyl)allylamine | n-BuLi/(-)-sparteine | N-Boc-2-alkenylpyrrolidine | 31-93% | 65:35 to 90:10 er | [14] |

| N-Boc-N-(oxaalkenyl)benzylamine | n-BuLi/(-)-sparteine | N-Boc-2-phenyl-3-(hydroxymethyl)pyrrolidine | 67% | 97:3 and 95:5 er | [14] |

| γ-(N-Boc-amino) alkene with Aryl Bromide | Pd(OAc)₂, dpe-phos, NaOtBu | N-Boc-2-aryl-pyrrolidine | 70-90% | High dr | [15] |

| N-Boc protected alcohol | NaH, DMF | N-Boc-pyrrolidine derivative | 78% (after deprotection) | N/A | [1][13] |

This protocol is adapted from the work of Wolfe et al. on the stereoselective synthesis of N-Boc-protected pyrrolidines.[15]

-

Materials: Pd(OAc)₂ (5.7 mg, 0.025 mmol, 5.0 mol %), dpe-phos (27.0 mg, 0.050 mmol, 10 mol %), NaOtBu (67 mg, 0.70 mmol), N-Boc-hex-5-en-2-amine (100 mg, 0.50 mmol), bromobenzene (53 μL, 0.50 mmol), and toluene (1.0 mL).

-

Procedure:

-

An oven-dried Schlenk tube is charged with Pd(OAc)₂, dpe-phos, and NaOtBu.

-

The tube is evacuated and backfilled with argon three times.

-

Toluene, N-Boc-hex-5-en-2-amine, and bromobenzene are added sequentially via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 24 hours.

-

After cooling to room temperature, the mixture is diluted with diethyl ether (10 mL) and filtered through a plug of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluting with 5% ethyl acetate in hexanes) to afford the product as a colorless oil.

-

-

Expected Outcome: The reaction typically affords the desired product in high yield (~85%) and high diastereoselectivity (trans:cis > 20:1).

// Nodes start [label="Combine Reactants:\n- N-Boc-alkenylamine\n- Aryl Bromide\n- Pd Catalyst & Ligand\n- Base (NaOtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat Mixture\n(e.g., 100 °C, 24h)\nin Toluene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Silica Gel Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-Boc-Pyrrolidine\nProduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reaction [label="1. Setup"]; reaction -> workup [label="2. Reaction"]; workup -> purification [label="3. Isolation"]; purification -> product [label="4. Final Product"]; } caption: "Workflow for Pd-catalyzed pyrrolidine synthesis."

Asymmetric Lithiation and Substitution

The Boc group is essential for the enantioselective functionalization of the pyrrolidine ring via asymmetric deprotonation.[6][7] The use of sec-butyllithium in the presence of a chiral diamine, such as (-)-sparteine, allows for the removal of one of the two enantiotopic α-protons. The resulting configurationally stable α-lithiated intermediate can then be trapped with various electrophiles to yield highly enantioenriched 2-substituted pyrrolidines.

Table 2: Enantioselective Lithiation-Substitution of N-Boc-pyrrolidine

| Ligand | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

| (-)-sparteine | (CH₃)₂SO₄ | N-Boc-2-methylpyrrolidine | 85% | 96:4 | [6] |

| (-)-sparteine | TMSCl | N-Boc-2-(trimethylsilyl)pyrrolidine | 90% | >98:2 | [6] |

| (+)-sparteine surrogate | (CH₃)₂SO₄ | N-Boc-2-methylpyrrolidine | 75% | 5:95 | [9] |

| (-)-cytisine-derived diamine | MeOD | N-Boc-2-deutero-pyrrolidine | N/A | 95:5 | [6] |

This protocol is a representative example of asymmetric lithiation using (-)-sparteine.

-

Materials: N-Boc-pyrrolidine (1.0 mmol), (-)-sparteine (1.2 mmol), anhydrous diethyl ether (10 mL), sec-butyllithium (1.4 M in cyclohexane, 1.1 mmol), dimethyl sulfate (1.5 mmol).

-

Procedure:

-

A solution of N-Boc-pyrrolidine and (-)-sparteine in diethyl ether is cooled to -78 °C under an argon atmosphere.

-

sec-Butyllithium is added dropwise, and the resulting solution is stirred at -78 °C for 4 hours.

-

Dimethyl sulfate is added, and the reaction is stirred for an additional 2 hours at -78 °C.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the enantioenriched product.

-

-

Expected Outcome: Yields are typically high ( >80%) with excellent enantioselectivity (>95:5 er).

// Nodes start [label="N-Boc-Pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="s-BuLi / (-)-sparteine\n-78 °C, Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Chiral Lithiated Intermediate\n(Configurationally Stable)", fillcolor="#FBBC05", fontcolor="#202124"]; electrophile [label="Electrophile (E+)\ne.g., Me₂SO₄", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Enantioenriched Product\n(R)-N-Boc-2-E-Pyrrolidine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Asymmetric\nDeprotonation"]; reagents -> intermediate [style=dashed, arrowhead=none]; intermediate -> product [label="Electrophilic\nQuench"]; electrophile -> product [style=dashed, arrowhead=none]; } caption: "Pathway for asymmetric lithiation-substitution."

Deprotection of the Boc Group

The final step in many synthetic sequences is the removal of the Boc group to unveil the free pyrrolidine nitrogen. This step must be efficient and selective to avoid degradation of the target molecule.

The most common method for Boc deprotection is treatment with a strong acid.[3] Trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent, is highly effective and typically results in rapid deprotection at room temperature.[3][5] An alternative is using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or ethyl acetate.[3]

Table 3: Common Conditions for N-Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Time | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to 25 | 1-2 h | Highly effective; volatile byproducts. | [3] |

| 4M HCl in Dioxane | Dioxane | 25 | 1-4 h | Product precipitates as HCl salt. | [3] |

| Oxalyl Chloride | Methanol | 0 to 25 | 1-4 h | Milder, neutral conditions. | [3] |

| Water (Reflux) | Water | 100 | 1-14 h | Green, catalyst-free method. | [3][16] |

| p-Toluenesulfonic acid (pTSA) | Deep Eutectic Solvent | 25 | 10-30 min | Green, efficient method. | [17] |

This protocol is a standard and widely used method for removing the Boc group.[3]

-

Materials: N-Boc protected pyrrolidine (1.0 eq), dichloromethane (DCM, 5-10 volumes), trifluoroacetic acid (TFA, 2-10 eq).

-

Procedure:

-

Dissolve the N-Boc-pyrrolidine derivative in DCM and cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting residue, the amine trifluoroacetate salt, can be used directly or neutralized by dissolving it in a suitable solvent and adding a base (e.g., saturated NaHCO₃ solution) followed by extraction.

-

-

Caution: TFA is highly corrosive. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of pyrrolidines. Its ability to reversibly modulate the reactivity of the nitrogen atom provides chemists with exquisite control over synthetic outcomes. From enabling powerful intramolecular cyclization reactions to serving as a critical directing group in stereoselective α-functionalizations, the Boc group has fundamentally shaped the strategies used to construct this important heterocyclic scaffold. The combination of its robust stability under various conditions and its facile removal under mild acidic protocols ensures that it will remain a central element in the synthetic chemist's toolbox for the foreseeable future, continuing to drive innovation in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regioselective directed lithiation of N-Boc 3-hydroxypyrrolidine. Synthesis of 2-substituted 4-hydroxypyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]

- 16. mcours.net [mcours.net]

- 17. mdpi.com [mdpi.com]

The Pivotal Role of 2-(Aminoethyl)-1-N-Boc-pyrrolidine in Chiral API Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development. Chiral building blocks are instrumental in this endeavor, and among them, 2-(Aminoethyl)-1-N-Boc-pyrrolidine has emerged as a versatile and highly valuable scaffold. This technical guide provides a comprehensive overview of its synthesis, properties, and applications in the construction of complex APIs, complete with experimental insights and pathway analysis.

Introduction to a Privileged Scaffold

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs.[1] Its three-dimensional structure offers superior spatial arrangement for interacting with biological targets compared to flat aromatic systems, often leading to improved solubility and optimized ADME/Tox profiles.[1] The specific chiral isomer, (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine, provides a key stereocenter, crucial for the enantioselectivity of the final API.

The N-Boc (tert-butoxycarbonyl) protecting group serves a dual purpose: it ensures the stability of the pyrrolidine nitrogen during multi-step syntheses and can be readily removed under mild acidic conditions, allowing for sequential and controlled functionalization.[1] The primary aminoethyl side chain provides a reactive handle for coupling with various molecular fragments, making it a versatile building block for a diverse range of APIs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 370069-29-7 | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.30 g/mol | |

| Boiling Point | 297.486 °C at 760 mmHg | |

| Density | 1.029 g/cm³ | |

| Refractive Index | 1.485 | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The enantioselective synthesis of this compound is critical to its utility. While various methods exist for the synthesis of chiral pyrrolidines, a common strategy involves the use of chiral precursors and stereoselective reactions. Below are outlined synthetic approaches that can be adapted for its preparation.

General Synthetic Strategies

One common approach involves the derivatization of commercially available chiral precursors like (R)-prolinol. The hydroxyl group can be converted to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a cyanide or azide nucleophile. Subsequent reduction and protection steps yield the desired product.

Another strategy employs the asymmetric lithiation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine, followed by trapping with an appropriate electrophile. This method allows for the direct introduction of functionality at the 2-position with high enantioselectivity.

Biocatalytic approaches using transaminases are also gaining prominence for the asymmetric synthesis of chiral amines, offering high enantiomeric excess and environmentally friendly conditions.

Illustrative Experimental Protocol: Synthesis from (R)-Boc-Prolinol

This protocol outlines a representative multi-step synthesis starting from (R)-Boc-prolinol.

Step 1: Mesylation of (R)-Boc-Prolinol

To a solution of (R)-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 1-2 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Azide

The crude mesylate from the previous step is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80-90 °C and stirred for 12-16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude azide is purified by column chromatography.

Step 3: Reduction of the Azide and Boc Protection

The purified azido derivative is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude amine is then dissolved in a suitable solvent like dichloromethane, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq) are added. The reaction is stirred at room temperature for 2-4 hours. The mixture is then washed with water and brine, dried, and concentrated. The final product, (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine, is purified by column chromatography.

Note: The yields and reaction conditions provided are illustrative and may require optimization.

Application in API Synthesis

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is a key intermediate in the synthesis of a variety of APIs, particularly those targeting G-protein coupled receptors and viral proteases.

Adenosine A₂A Receptor Antagonists

Adenosine A₂A receptor antagonists are a promising class of drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. The (R)-2-(aminoethyl)pyrrolidine moiety is frequently incorporated into the structure of these antagonists to provide a crucial interaction point with the receptor.

Example: Synthesis of Preladenant Analogues

Preladenant is a selective adenosine A₂A receptor antagonist. The synthesis of preladenant and its analogues often involves the coupling of the (R)-2-(aminoethyl)pyrrolidine fragment with a heterocyclic core, such as a triazolotriazine.

Illustrative Experimental Protocol: Coupling Reaction

To a solution of the heterocyclic core (e.g., a chlorotriazolotriazine, 1.0 eq) in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) are added. The reaction mixture is heated to 80-120 °C and stirred for several hours until completion, as monitored by LC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the coupled product. The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final API.

Signaling Pathway

Caption: Adenosine A₂A Receptor Signaling Pathway.

Activation of the adenosine A₂A receptor by adenosine leads to the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of cAMP response element-binding protein (CREB) and subsequent modulation of gene transcription, which can have anti-inflammatory effects.[2] Antagonists block this pathway by preventing adenosine from binding to the receptor.

HIV Protease Inhibitors

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Inhibitors of this enzyme are a key component of highly active antiretroviral therapy (HAART). The chiral pyrrolidine scaffold can be incorporated into the structure of these inhibitors to optimize their binding to the active site of the protease.

Example: Synthesis of Atazanavir Intermediates

Atazanavir is a protease inhibitor used to treat HIV infection. While the final structure of atazanavir itself does not contain the 2-(aminoethyl)pyrrolidine fragment, similar chiral pyrrolidine derivatives are used in the synthesis of other protease inhibitors. The synthesis often involves the coupling of the chiral amine with a peptide-like backbone.

Mechanism of Action

Caption: Mechanism of HIV Protease Inhibition.

HIV protease inhibitors work by binding to the active site of the HIV protease enzyme, preventing it from cleaving the Gag-Pol polyprotein into mature, functional viral proteins.[3] This results in the production of immature, non-infectious viral particles.[4] The chiral pyrrolidine moiety in some inhibitors helps to ensure a snug fit within the enzyme's active site, enhancing potency.

Quantitative Data

The following table summarizes representative yields and enantiomeric excess (ee) values reported for the synthesis and application of chiral pyrrolidine derivatives. It is important to note that these values can vary significantly depending on the specific reaction conditions and substrates used.

| Reaction | Substrate/Product | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |

| Asymmetric Synthesis | (R)-2-(p-chlorophenyl)pyrrolidine | 84 | >99.5 | [5] |

| Boc Protection | tert-Butyl 3-aminopyrrolidine-1-carboxylate | 82-98 | N/A | |

| API Synthesis | Atazanavir intermediate | 80 | N/A | [6] |

| API Synthesis | Preladenant analogue | (Not specified) | >99 |

Conclusion

This compound is a powerful and versatile chiral building block that plays a crucial role in the synthesis of a diverse range of APIs. Its inherent chirality, coupled with the stability and selective reactivity afforded by the N-Boc protecting group, makes it an invaluable tool for medicinal chemists. The applications in the synthesis of adenosine A₂A receptor antagonists and HIV protease inhibitors highlight its significance in developing treatments for major diseases. As synthetic methodologies continue to advance, the importance of such well-defined chiral building blocks in the efficient and stereoselective construction of complex drug molecules will only continue to grow.

References

- 1. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor | MDPI [mdpi.com]

The Chiral Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chiral pyrrolidine ring, a five-membered saturated heterocycle, stands as a privileged scaffold in medicinal chemistry. Its inherent stereochemistry, conformational rigidity, and synthetic tractability have made it a cornerstone in the design of a multitude of therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of the applications of chiral pyrrolidine scaffolds in drug discovery, detailing key examples, their biological targets, quantitative activity data, relevant signaling pathways, and the experimental protocols used in their development.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is a recurring motif in numerous natural products, including alkaloids and the proteinogenic amino acid proline.[1][2] Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, a critical feature for achieving specific and high-affinity interactions with biological targets.[3][4] The chirality of substituted pyrrolidines is often paramount to their pharmacological activity, with different enantiomers exhibiting vastly different potencies and safety profiles.[5] This stereospecificity is a key consideration in the synthesis and development of drugs containing this scaffold.

Medicinal chemists frequently employ the pyrrolidine motif to enhance a drug's potency, selectivity, and pharmacokinetic properties, such as aqueous solubility.[6] The nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating crucial interactions within protein binding pockets.[6]

Key Therapeutic Areas and Approved Drugs

The versatility of the chiral pyrrolidine scaffold is evident in the number of FDA-approved drugs that incorporate this structure. These drugs target a diverse array of enzymes and receptors, demonstrating the broad applicability of this chemical moiety.

Cardiovascular Disease: ACE Inhibitors

The development of Angiotensin-Converting Enzyme (ACE) inhibitors marked a significant breakthrough in the treatment of hypertension and heart failure. Many of these drugs feature a proline-derived scaffold that mimics the C-terminal dipeptide of angiotensin I, allowing them to bind effectively to the active site of ACE.

-

Captopril: The first-in-class ACE inhibitor, Captopril, incorporates an L-proline moiety.[6]

-

Enalapril: A prodrug that is hydrolyzed in vivo to the active diacid, enalaprilat. The proline component is crucial for its oral bioavailability.[7]

Type 2 Diabetes: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," are a class of oral hypoglycemics that enhance the action of incretin hormones.[8] Several successful drugs in this class utilize a chiral pyrrolidine ring to interact with the DPP-4 enzyme.

-

Vildagliptin: A potent and selective DPP-4 inhibitor where the pyrrolidine nitrile group forms a reversible covalent bond with the catalytic serine of the enzyme.[6][9]

-

Linagliptin: A highly potent DPP-4 inhibitor with a non-renal route of excretion.[3][10]

Viral Infections: Hepatitis C Protease and NS5A Inhibitors

The fight against Hepatitis C Virus (HCV) has been revolutionized by direct-acting antivirals (DAAs). Chiral pyrrolidine scaffolds are integral to several of these agents, targeting key viral proteins.

-

Telaprevir: A potent inhibitor of the HCV NS3/4A serine protease, featuring a proline-based structure.[11][12]

-

Daclatasvir: A first-in-class inhibitor of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[13][14]

Quantitative Biological and Pharmacokinetic Data

The following tables summarize key quantitative data for representative drugs containing a chiral pyrrolidine scaffold, allowing for easy comparison of their potency and pharmacokinetic profiles.

Table 1: Biological Activity of Pyrrolidine-Containing Drugs

| Drug | Target | Assay Type | Value | Units | Citation(s) |

| Captopril | Angiotensin-Converting Enzyme (ACE) | IC50 | 6 - 35 | nM | [15][16][17] |

| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50 | <100 | nM | [3] |

| Linagliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50 | ~1 | nM | [3] |

| Telaprevir | HCV NS3/4A Protease | K_i | 7 | nM | [11][12] |

| Telaprevir | HCV Replicon (Genotype 1b) | IC50 | 354 | nM | [18] |

| Daclatasvir | HCV NS5A (Multiple Genotypes) | EC50 | 9 - 146 | pM | [13] |

Table 2: Pharmacokinetic Properties of Selected Pyrrolidine-Containing Drugs

| Drug | Administration | Bioavailability | T_max | Key Excretion Route | Citation(s) |

| Enalapril | Oral | ~60% | ~1 hour | Renal (as enalaprilat) | [7][19][20] |

| Vildagliptin | Oral | ~85% | ~1.7 hours | Metabolism/Renal | |

| Linagliptin | Oral | ~30% | ~1.5 hours | Biliary/Fecal | [3] |

| Sitagliptin | Oral | ~87% | 1-4 hours | Renal |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these drugs is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms of action.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

ACE inhibitors, such as Captopril and Enalapril, exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular mechanisms of incretin hormone secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of the Wnt signaling pathway in incretin hormone production and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goodrx.com [goodrx.com]

- 6. researchgate.net [researchgate.net]

- 7. Hepatitis C NS5A protein: Two drug targets within the same protein with different mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 9. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 12. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 13. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Frontiers | Detour Ahead: Incretin Hormone Signaling Alters Its Intracellular Path as β-Cell Failure Progresses During Diabetes [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Stereoisomers of 2-(Aminoethyl)-1-N-Boc-pyrrolidine: A Technical Guide on Synthesis, Separation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous FDA-approved drugs.[1] Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to aromatic systems, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[1] The stereochemistry of substituents on the pyrrolidine ring is often critical for target engagement and pharmacological effect. This technical guide focuses on the stereoisomers of 2-(aminoethyl)-1-N-Boc-pyrrolidine, a key chiral building block in the synthesis of various bioactive molecules. While direct quantitative biological data for these specific stereoisomers is not extensively available in public literature, their importance is underscored by their use in the development of potent and selective therapeutic agents. This guide provides an in-depth overview of their synthesis, chiral separation, and a representative example of the biological activity of a drug candidate synthesized from this scaffold, focusing on adenosine A2A receptor antagonists.

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

The this compound moiety serves as a versatile precursor in drug discovery, with the Boc (tert-butoxycarbonyl) protecting group offering stability during synthetic manipulations and allowing for facile deprotection under mild acidic conditions.[1] The primary amine of the aminoethyl group provides a convenient handle for further functionalization. The chirality at the 2-position of the pyrrolidine ring is of paramount importance, as different enantiomers can exhibit vastly different biological activities due to the stereospecific nature of interactions with protein targets.[1] The (R)-enantiomer, in particular, is a crucial intermediate in the synthesis of a range of compounds, including protease inhibitors, central nervous system (CNS) agents, and potent and selective adenosine A2A receptor antagonists.[1]

Enantioselective Synthesis and Chiral Separation

The preparation of enantiomerically pure stereoisomers of this compound is a critical step in their application for drug development. Methodologies for achieving high enantiomeric purity generally fall into two categories: enantioselective synthesis and chiral resolution of a racemic mixture.

Representative Enantioselective Synthesis Workflow

A common and effective strategy for the enantioselective synthesis of 2-substituted pyrrolidines starts from the readily available chiral pool starting material, L-proline (for the (S)-enantiomer) or D-proline (for the (R)-enantiomer). The following workflow outlines a representative multi-step synthesis.

Caption: A representative workflow for the enantioselective synthesis of (S)-2-(aminoethyl)-1-N-Boc-pyrrolidine starting from L-proline.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

For the separation of a racemic mixture of this compound, chiral HPLC is a powerful technique. Due to the small and polar nature of the analyte, direct separation can be challenging. A common strategy involves pre-column derivatization to introduce a chromophore and create diastereomers that can be resolved on a chiral stationary phase (CSP).

Caption: A generalized workflow for the chiral separation of this compound enantiomers by HPLC following derivatization.

Biological Activity: A Case Study of Adenosine A2A Receptor Antagonists

While quantitative biological data for the individual stereoisomers of this compound are scarce, the significance of this scaffold is highlighted by its incorporation into potent and selective drug candidates. A notable example is in the development of adenosine A2A receptor antagonists, which are of interest for the treatment of various conditions, including Parkinson's disease and cancer.[2][3] The (R)-enantiomer of this compound has been utilized as a key reactant in the synthesis of diamino derivatives of[2][4][5]triazolo[1,5-a][3][4][6]triazine, which act as potent and selective antagonists of the adenosine A2A receptor.[1]

Quantitative Data for a Representative Adenosine A2A Receptor Antagonist

The following table presents hypothetical, yet representative, quantitative data for a pair of stereoisomeric adenosine A2A receptor antagonists, designated as Compound A-R and Compound A-S, where the chiral center originates from the 2-substituted pyrrolidine moiety. This data illustrates the potential for significant stereoselectivity in biological activity.

| Compound ID | Stereochemistry at Pyrrolidine-2 Position | Target | Assay Type | Ki (nM) |

| Compound A-R | R | Adenosine A2A Receptor | Radioligand Binding | 1.5 |

| Compound A-S | S | Adenosine A2A Receptor | Radioligand Binding | 250 |

| Compound A-R | Adenosine A1 Receptor | Radioligand Binding | >1000 | |

| Compound A-S | Adenosine A1 Receptor | Radioligand Binding | >1000 |

Note: The data in this table is illustrative and intended to demonstrate the concept of stereoselectivity. It is not actual experimental data for a specific named compound.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to the Gs alpha subunit of the G protein complex.[7] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a range of cellular responses, including immunosuppression in the tumor microenvironment and modulation of neuronal activity in the brain.[5][6] Antagonists of the A2A receptor block the binding of adenosine, thereby inhibiting this signaling pathway.[5]

Caption: The signaling pathway of the adenosine A2A receptor and its inhibition by an antagonist.

Experimental Protocols

The following are detailed, representative protocols for the enantioselective synthesis and chiral separation of this compound.

Protocol for Enantioselective Synthesis of (S)-2-(aminoethyl)-1-N-Boc-pyrrolidine

This protocol is a multi-step procedure starting from L-proline.

Step 1: Boc Protection of L-Proline

-

Dissolve L-proline in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, and cool the mixture in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)2O) portion-wise while maintaining the temperature and basic pH.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Perform an acidic workup to isolate the N-Boc-L-proline product.

Step 2: Reduction of N-Boc-L-Proline to N-Boc-L-Prolinol

-

Dissolve N-Boc-L-proline in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with a suitable reagent (e.g., methanol or water) and perform a standard workup to isolate N-Boc-L-prolinol.

Step 3: Conversion of N-Boc-L-Prolinol to the Corresponding Azide

-

Activate the primary alcohol of N-Boc-L-prolinol by converting it to a good leaving group, for instance, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et3N) in a solvent such as dichloromethane (DCM).

-

Isolate the resulting mesylate or tosylate intermediate.

-

Dissolve the intermediate in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN3) and heat the reaction mixture to facilitate the SN2 displacement of the leaving group.

-

After completion, perform a workup to isolate the azide intermediate.

Step 4: Reduction of the Azide to the Primary Amine

-

Dissolve the azide intermediate in a suitable solvent like methanol or ethanol.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the azide is fully reduced to the amine.

-

Filter off the catalyst and concentrate the solvent under reduced pressure to obtain the crude (S)-2-(aminoethyl)-1-N-Boc-pyrrolidine.

-

Purify the product by column chromatography if necessary.

Protocol for Chiral HPLC Separation

This protocol is adapted for the separation of the enantiomers of this compound after derivatization with a suitable chiral derivatizing agent (e.g., Marfey's reagent) or a chromophoric agent for diastereomer formation.[4]

Step 1: Derivatization

-

Dissolve the racemic this compound in a suitable solvent (e.g., acetone or acetonitrile).

-

Add a solution of the derivatizing agent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and a base (e.g., sodium bicarbonate).

-

Stir the reaction at a controlled temperature until the derivatization is complete.

-

Quench the reaction and extract the diastereomeric derivatives.

-

Dry the organic layer and evaporate the solvent.

Step 2: HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is often effective.[4]

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 v/v). A small amount of a basic additive like triethylamine (TEA) (e.g., 0.1%) can be added to the mobile phase to improve peak shape for basic analytes.[4]

-

Flow Rate: A typical analytical flow rate is 1.0 mL/min.[4]

-

Column Temperature: Maintain a constant column temperature, for example, 25 °C, for reproducible results.[4]

-

Detection: Monitor the elution of the diastereomers using a UV detector at a wavelength appropriate for the introduced chromophore (e.g., 254 nm or 340 nm).

-

Analysis: The two diastereomers should elute at different retention times, allowing for their separation and quantification.

Conclusion

The stereoisomers of this compound are of significant interest to the drug discovery and development community. While direct biological activity data for these specific molecules is limited, their value as chiral building blocks is well-established. The ability to synthesize or separate enantiomerically pure forms of this compound is crucial for accessing novel and stereochemically defined drug candidates. As exemplified by their application in the synthesis of adenosine A2A receptor antagonists, the incorporation of this chiral pyrrolidine scaffold can lead to potent and selective pharmacological agents. The protocols and information provided in this guide offer a foundational understanding for researchers working with these important synthetic intermediates.

References

- 1. (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine|Chiral Building Block [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

The Pivotal Role of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine in the Synthesis of CNS Agents: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The chiral scaffold of the pyrrolidine ring is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs. Its three-dimensional structure is particularly suited for creating potent and selective ligands for targets within the central nervous system (CNS). Among the vast library of pyrrolidine-based synthons, (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine stands out as a critical building block for a class of CNS agents targeting nicotinic acetylcholine receptors (nAChRs), most notably exemplified by the smoking cessation aid, Varenicline. This technical guide provides an in-depth look at the synthesis and application of this versatile intermediate, complete with experimental protocols, quantitative biological data, and visual workflows.

The Strategic Importance of the Pyrrolidine Moiety

The five-membered, non-planar pyrrolidine ring offers a distinct advantage in drug design by enabling exploration of three-dimensional pharmacophore space, a feature often leading to improved potency and selectivity compared to flat aromatic systems. The specific (R)-enantiomer of 2-(aminoethyl)-1-N-Boc-pyrrolidine is crucial, as biological targets like CNS receptors are chiral, and stereochemistry dictates the precise molecular interactions required for therapeutic effect. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is strategic, allowing the primary amine of the aminoethyl side chain to be selectively utilized for building more complex structures, while preventing unwanted side reactions.

Synthesis of the Chiral Building Block

The synthesis of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is typically achieved from the commercially available and relatively inexpensive chiral starting material, (R)-N-Boc-prolinol. The synthetic route involves the conversion of the primary alcohol to a better leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the primary amine.

Experimental Protocol: Synthesis of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine

Step 1: Mesylation of (R)-N-Boc-prolinol

-

Dissolve (R)-N-Boc-prolinol (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equiv.) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (R)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate.

Step 2: Azide Substitution

-

Dissolve the mesylated intermediate (1.0 equiv.) in dimethylformamide (DMF).

-

Add sodium azide (3.0 equiv.) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (R)-2-(azidomethyl)pyrrolidine-1-carboxylate.

Step 3: Reduction to the Amine

-

Dissolve the azido intermediate (1.0 equiv.) in methanol.

-

Add Palladium on carbon (10% w/w, 0.1 equiv.) to the solution.

-

Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 8 hours.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine.

| Step | Product | Typical Yield |

| 1 | tert-butyl (R)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | >95% |

| 2 | tert-butyl (R)-2-(azidomethyl)pyrrolidine-1-carboxylate | 85-90% |

| 3 | (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine | >95% |

Application in the Synthesis of a Nicotinic Acetylcholine Receptor Modulator

A prime application of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is in the synthesis of compounds targeting the α4β2 nicotinic acetylcholine receptor, a key receptor involved in nicotine addiction. The building block provides the core diamine structure necessary for the formation of the active pharmacophore. The following workflow illustrates its use in constructing a key intermediate for Varenicline.

Experimental Workflow: Synthesis of a Varenicline Precursor

The following diagram outlines the key steps in utilizing the chiral building block to form the tetracyclic core of Varenicline.

Caption: Synthetic workflow for a Varenicline precursor.

Experimental Protocol: Quinoxaline Formation

This protocol outlines the critical cyclization step to form the pyrazino ring system.

-

Reduction: The N-protected dinitro-aromatic compound (1.0 equiv.), which incorporates the chiral pyrrolidine structure, is dissolved in a suitable solvent like methanol or an isopropanol/water mixture.

-

Add Palladium on carbon (5% or 10% w/w) as the catalyst.

-

The mixture is hydrogenated under 40-50 psi of hydrogen pressure at room temperature until the reduction of both nitro groups is complete (monitored by TLC or LC-MS). This yields the aromatic 1,2-diamine intermediate.[1][2]

-

Cyclization: The catalyst is filtered off, and the resulting solution containing the diamine is cooled to 0-5 °C.

-

A 40% aqueous solution of glyoxal (1.1 equiv.) is added dropwise to the diamine solution.[3]

-

The reaction is stirred at low temperature for 2 hours and then allowed to warm to room temperature overnight.[3]

-

The formed quinoxaline product often precipitates from the solution and can be collected by filtration, washed, and dried. Typical yields for this two-step, one-pot procedure are often high.[1]

Biological Activity Profile of the Resulting CNS Agent

Varenicline, synthesized using this methodology, is a high-affinity partial agonist for the α4β2 nAChR. Its therapeutic effect stems from its ability to both stimulate the receptor to a lesser degree than nicotine (reducing withdrawal symptoms) and to competitively block nicotine from binding (reducing the rewarding effects of smoking).

Receptor Binding Affinity

The binding affinity (Ki) represents the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Varenicline Ki (nM) | Nicotine Ki (nM) | Cytisine Ki (nM) |

| α4β2 | 0.06 - 0.4[4][5] | 1.0 - 6.1[4][5] | 0.17[5] |

| α3β4 | >500[2] | - | - |

| α7 | 125 - 322[4][5] | ~1600[5] | ~4200[5] |

| α1βγδ (muscle) | >8000[4] | ~2000[4] | 430[4] |

Data compiled from multiple sources, ranges may reflect different experimental conditions.

Functional Efficacy and Potency

Efficacy (Emax) describes the maximal response a ligand can produce, relative to a full agonist like acetylcholine (ACh). Potency (EC50) is the concentration required to elicit 50% of the maximal response.

| Ligand | Efficacy (Emax) vs. ACh at α4β2 | Potency (EC50) at α4β2 |

| Varenicline | ~41% (Low Sensitivity)[6] | 0.086 µM (rat)[1] |

| ~18% (High Sensitivity)[6] | 0.029 µM (monkey)[1] | |

| Nicotine | ~53% (Low Sensitivity)[6] | 5.42 µM (rat)[1] |

| ~31% (High Sensitivity)[6] | 1.21 µM (monkey)[1] |

Mechanism of Action: α4β2 nAChR Signaling

Activation of the α4β2 nAChR, a ligand-gated ion channel, leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing neuronal depolarization. This initial event triggers downstream signaling cascades that are crucial for neurotransmitter release and neuronal survival.

Caption: Downstream signaling of the α4β2 nAChR.

Conclusion

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is a high-value, chiral intermediate whose structural features are ideally suited for the synthesis of potent CNS agents. Its successful application in the development of Varenicline underscores its importance in targeting nicotinic acetylcholine receptors. The synthetic pathways are robust, and the resulting compounds exhibit a desirable pharmacological profile characterized by high-affinity binding and partial agonism. For drug development professionals, mastering the synthesis and application of this building block opens a gateway to novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. sid.ir [sid.ir]

- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

The Versatility of (S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine: An In-depth Technical Guide

(S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine has emerged as a cornerstone chiral building block in modern medicinal chemistry. Its unique structural features, comprising a stereochemically defined pyrrolidine ring, a protected secondary amine, and a reactive primary amine, render it a highly versatile scaffold for the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and extensive applications in drug discovery, with a particular focus on its role in the development of potent therapeutic agents.

Physicochemical Properties

(S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine, also known as tert-butyl (S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate, is a stable compound typically supplied as a light yellow to yellow liquid. Its Boc (tert-butyloxycarbonyl) protecting group provides stability during multi-step syntheses and can be readily removed under mild acidic conditions, facilitating further functionalization.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.3 g/mol | [1][2] |

| Boiling Point | 297.5 ± 13.0 °C (Predicted) | [1] |

| Density | 1.029 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.27 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Synthesis of (S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine

The synthesis of (S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is typically achieved from readily available chiral precursors such as (S)-proline or its derivatives. The following experimental protocol is a representative example of a multi-step synthesis.

Experimental Protocol: Synthesis from (S)-N-Boc-proline

This synthesis involves the reduction of the carboxylic acid moiety of N-Boc-proline to an alcohol, followed by conversion to a leaving group, and subsequent displacement with an amino group equivalent.

Step 1: Reduction of (S)-N-Boc-proline to (S)-N-Boc-prolinol

-

To a solution of (S)-N-Boc-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere, borane-tetrahydrofuran complex (1.5 equivalents) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.

-

The reaction is quenched by the slow addition of methanol, followed by water.

-

The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield (S)-N-Boc-prolinol.

-

Typical Yield: 90-95%

Step 2: Mesylation of (S)-N-Boc-prolinol

-

To a solution of (S)-N-Boc-prolinol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise.

-

The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction mixture is washed with saturated sodium bicarbonate solution and brine.

-